molecular formula C15H22N2O2S B2477780 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide CAS No. 2034444-65-8

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2477780
CAS No.: 2034444-65-8
M. Wt: 294.41
InChI Key: YXICNFXCCKNICE-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiolane ring, a piperidine ring, and a furan carboxamide group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the specific mechanism of action for “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with a compound are essential for handling and usage. Unfortunately, the specific safety and hazards for “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” are not available in the retrieved data .

Future Directions

Piperidine derivatives have been the focus of many research studies due to their importance in drug design . Therefore, it’s reasonable to expect that future research might include the synthesis, characterization, and application of “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” and similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction.

    Coupling with Furan Carboxamide: The final step involves coupling the piperidine-thiolane intermediate with furan-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide: Similar structure but with a different position of the furan ring.

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-3-carboxamide: Features a benzene ring in place of the furan ring.

Uniqueness

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXICNFXCCKNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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